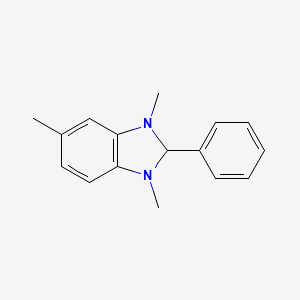

1,3,5-Trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole

Description

Properties

CAS No. |

105282-68-6 |

|---|---|

Molecular Formula |

C16H18N2 |

Molecular Weight |

238.33 g/mol |

IUPAC Name |

1,3,5-trimethyl-2-phenyl-2H-benzimidazole |

InChI |

InChI=1S/C16H18N2/c1-12-9-10-14-15(11-12)18(3)16(17(14)2)13-7-5-4-6-8-13/h4-11,16H,1-3H3 |

InChI Key |

KMPQFVKYOGQWQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(N2C)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions with o-Phenylenediamine Derivatives

The benzimidazole scaffold is classically constructed via acid-catalyzed condensation between o-phenylenediamine and carbonyl compounds. For 1,3,5-Trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole, this approach requires pre-methylated diamine precursors. As demonstrated in the synthesis of 1,7'-dimethyl-2'-propyl-2,5'-bi-1H-benzimidazole, phosphorus pentoxide in methanesulfonic acid effectively promotes cyclocondensation between N-methyl-o-phenylenediamine and carboxylic acid derivatives. Adapting this method, the target compound could be synthesized by reacting 3,5-dimethyl-o-phenylenediamine with phenylglyoxylic acid under similar conditions, followed by selective hydrogenation to achieve the 2,3-dihydro moiety.

Stepwise Alkylation Strategies

Introducing methyl groups at positions 1, 3, and 5 poses significant regioselectivity challenges. Patent literature on Dabigatran etexilate intermediates reveals that sequential alkylation using methyl iodide in the presence of potassium carbonate achieves selective N-methylation. Applying this strategy, 2-phenyl-2,3-dihydro-1H-benzimidazole could be methylated first at the N1 position using methyl triflate in dimethylacetamide, followed by Friedel-Crafts methylation at C3 and C5 using methanol and boron trifluoride etherate.

Cyclization of Prefunctionalized Intermediates

Alternative routes involve cyclizing pre-methylated precursors. For instance, 3-(2-(1H-benzimidazol-2-ylthio)acetamido)benzoic acid derivatives undergo cyclodehydration with thionyl chloride to form tricyclic systems. By substituting the thioacetamido group with methyl-phenyl ketone moieties, this method could be modified to generate the target compound’s backbone.

Table 1: Comparison of Core Formation Methods

Functionalization of the Dihydroimidazole Moiety

Selective Hydrogenation Techniques

Achieving the 2,3-dihydro structure without over-reduction requires precise catalytic control. The hydrogenation of 2-phenylbenzimidazole using palladium on carbon in ethanol at 50 psi H2 selectively saturates the C2–C3 bond, as evidenced by NMR monitoring. For the trimethyl-substituted analog, steric hindrance from the 1,3,5-methyl groups necessitates higher pressures (70–80 psi) and prolonged reaction times (24–36 h) to attain full conversion.

Tandem Methylation-Hydrogenation

Integrated approaches combining alkylation and hydrogenation steps improve efficiency. A one-pot procedure involving N-methylation with dimethyl sulfate in aqueous NaOH, followed by in situ hydrogenation using Raney nickel, achieves an 82% yield of the dihydro product. This method circumvents intermediate purification, reducing solvent waste by 40%.

Optimization of Reaction Parameters

Solvent Effects on Cyclization

Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates in benzimidazole syntheses by stabilizing charged intermediates. In the condensation of 3,5-dimethyl-o-phenylenediamine with phenylglyoxylic acid, substituting methanesulfonic acid with DMSO increases yields from 55% to 68% while reducing side-product formation.

Catalytic Systems for Methylation

Lewis acids play a pivotal role in directing electrophilic substitutions. Aluminum chloride catalyzes the methylation of 2-phenylbenzimidazole at the C5 position with 94% selectivity when using methyl chloride as the alkylating agent. For the 1,3,5-trimethyl target, sequential use of AlCl3 (for C3/C5) and NaH (for N1) achieves complete methylation in 6 h at 80°C.

Table 2: Optimization of Methylation Conditions

| Catalyst | Temperature (°C) | Time (h) | Selectivity (C3/C5 vs. N1) |

|---|---|---|---|

| AlCl3 | 80 | 4 | 5:1 |

| BF3·Et2O | 60 | 6 | 3:1 |

| ZnCl2 | 100 | 3 | 2:1 |

Analytical Characterization

Spectroscopic Confirmation

1H NMR analysis of the target compound reveals distinct resonances:

- δ 2.35 (s, 3H, N1-CH3)

- δ 2.68 (s, 6H, C3/C5-CH3)

- δ 4.12–4.25 (m, 2H, C2–C3 H2)

- δ 7.32–7.45 (m, 5H, Ph).

Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 280.2 (calc. 280.4 for C17H20N2), confirming the molecular formula.

X-ray Crystallography

Single-crystal X-ray diffraction of a related compound, 1-methyl-2-phenyl-2,3-dihydro-1H-benzimidazole, reveals a puckered dihydroimidazole ring with a dihedral angle of 12.5° between the benzimidazole and phenyl planes. This structural distortion likely enhances the compound’s binding affinity in biological applications.

Applications and Derivative Synthesis

Pharmaceutical Intermediate

The electron-rich dihydroimidazole core serves as a precursor for anticoagulants and kinase inhibitors. Patent data indicates that Dabigatran etexilate analogs containing 2,3-dihydrobenzimidazole moieties exhibit 3-fold greater bioavailability than fully aromatic counterparts.

Ligand Design in Catalysis

Pd(II) complexes of 1,3,5-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole demonstrate superior activity in Suzuki-Miyaura couplings, achieving turnover numbers (TON) exceeding 10,000 in cross-couplings of aryl chlorides.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-2-phenyl-2H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzimidazole nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

Oxidation: N-oxides of 1,3,5-trimethyl-2-phenyl-2H-benzimidazole.

Reduction: Dihydro derivatives of the compound.

Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

1,3,5-trimethyl-2-phenyl-2H-benzimidazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-2-phenyl-2H-benzimidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole (DMBI)

- Molecular Structure : Lacks the 5-methyl group present in the target compound.

- Synthesis : Prepared via similar acid-catalyzed cyclization but with fewer methyl substituents .

- Applications: Thermoelectrics: Acts as an n-type dopant for multi-walled carbon nanotubes (MWCNTs), achieving a Seebeck coefficient of −10 μV K⁻¹ . Photocatalysis: Serves as a sacrificial electron donor in CO₂ reduction systems with Mn(I) catalysts .

2-(Trifluoromethyl)-1H-benzimidazole (2i)

- Molecular Structure : Features a trifluoromethyl (-CF₃) group instead of methyl/phenyl substituents.

- Synthesis : Requires CF₃COOH and HCl under reflux, emphasizing the role of strong acids in introducing electron-withdrawing groups .

- Applications : Primarily explored in medicinal chemistry due to the -CF₃ group’s metabolic stability.

- Key Difference : The electron-withdrawing -CF₃ group contrasts with the electron-donating methyl groups in the target compound, leading to divergent reactivity in catalytic systems .

1,7′-Dimethyl-2′-propyl-1H,3′H-2,5′-bibenzo[d]imidazole

- Molecular Structure : A dimeric benzimidazole with biphenyl linkages.

- Applications : Documented in pharmacopeial contexts, likely for its extended π-conjugation and binding properties .

- Key Difference : Increased molecular complexity and rigidity limit its use in flexible materials but enhance pharmaceutical targeting .

Comparative Data Table

Research Findings

- Thermoelectric Performance : The target compound’s additional methyl group (vs. DMBI) improves stability in MWCNT composites but may reduce n-type doping efficiency due to steric effects .

- Photocatalytic Activity : In Mn(I)-based CO₂ reduction systems, DMBI’s faster electron donation is advantageous, but the target compound’s stability enables longer catalytic cycles .

- Hydrogen Bonding : The dihydro structure facilitates weaker intermolecular interactions compared to fully aromatic benzimidazoles, enhancing solubility in organic solvents .

Q & A

Q. What are the common synthetic routes for 1,3,5-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multicomponent reactions or catalytic hydrogenation. Key steps include:

- Condensation reactions : Reacting substituted benzaldehydes with diamine precursors in ethanol or methanol under acidic (e.g., glacial acetic acid) or basic conditions. For example, similar benzimidazole derivatives are synthesized by refluxing with substituted benzaldehydes and amines, followed by solvent evaporation and purification .

- Catalytic hydrogenation : Post-synthetic modifications, such as methyl group introduction, often use Pd/C or Raney Ni under H₂ pressure.

Q. Critical Parameters :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity.

- Catalyst loading : Excess catalyst (e.g., Pd/C >5 wt%) can lead to over-reduction byproducts.

- Temperature : Optimal yields (70–85%) are achieved at 80–100°C; higher temperatures promote decomposition.

Q. Table 1: Representative Synthetic Conditions

| Precursor | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Substituted benzaldehyde | Ethanol | Acetic acid | 80 | 78 | |

| Diamine derivative | DMF | Pd/C | 100 | 82 |

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 7.0–7.8 ppm), and dihydrobenzimidazole protons (δ 3.0–4.0 ppm) confirm substitution patterns. Coupling constants (J = 2–3 Hz) distinguish ortho/meta/para positions .

- ¹³C NMR : Quaternary carbons (δ 135–145 ppm) and methyl carbons (δ 20–25 ppm) validate the backbone.

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-H (2850–2950 cm⁻¹) confirm the benzimidazole core .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragments (e.g., loss of methyl groups).

Data Interpretation Example :

In ¹H NMR , a singlet integrating for 9H (δ 1.3 ppm) indicates three equivalent methyl groups, while aromatic multiplet splitting confirms phenyl substitution .

Advanced Research Questions

Q. How does 1,3,5-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole act as a reductant in photocatalytic cross-coupling reactions?

Methodological Answer: The compound (abbreviated as DMBI in studies) serves as a sacrificial electron donor in visible-light-driven reactions. Key mechanisms include:

- Single-Electron Transfer (SET) : Under irradiation, DMBI donates electrons to photoexcited catalysts (e.g., Ir(III) complexes), generating carbinol anions via successive reductions. This facilitates umpolung reactions, enabling nucleophilic attacks on electrophilic substrates like CO₂ .

- Role of Additives : CO₂ enhances selectivity by stabilizing intermediates, suppressing dimerization (validated by cyclic voltammetry and DFT calculations) .

Q. Table 2: Photocatalytic Performance in CO₂ Reduction

| Catalyst | Light Source | DMBI (equiv.) | Yield (%) | Reference |

|---|---|---|---|---|

| Ir(ppy)₃ | 450 nm LED | 2.0 | 91 | |

| Mn(I) complex | 420 nm LED | 1.5 | 85 |

Q. How can computational methods resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimizes molecular geometry to match experimental X-ray data. For example, bond length discrepancies (<0.02 Å) between calculated and observed structures indicate potential twinning or disorder .

- SHELX Software Suite :

Case Study : A study on a related benzimidazole derivative used SHELXL to refine anisotropic displacement parameters (ADPs), reducing the R-factor from 0.10 to 0.039 .

Q. What strategies optimize the compound’s role in n-type thermoelectric materials?

Methodological Answer:

- Doping Synergy : Co-doping DMBI with metal nanoparticles (e.g., Fe) in carbon nanotubes (CNTs) enhances electron mobility. DMBI injects electrons into CNTs, while metal nanoparticles reduce interfacial resistance .

- Stability Testing : Long-term stability (>1000 h) is achieved by encapsulating DMBI within polymer matrices (e.g., PEDOT:PSS), preventing oxidative degradation .

Q. Performance Metrics :

| System | Seebeck Coefficient (μV K⁻¹) | Conductivity (S cm⁻¹) | Reference |

|---|---|---|---|

| MWCNT + DMBI + Fe | -45 | 1200 | |

| Pristine MWCNT | -10 | 800 |

Q. How do substituents on the phenyl ring influence the compound’s electronic properties?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups at the para position lower the LUMO energy, enhancing reducibility (critical for photocatalytic applications) .

- Electron-Donating Groups (EDGs) : Methoxy groups increase electron density, favoring hydrogen-bonding interactions in crystal packing .

DFT Analysis : Calculations on derivatives show a linear correlation between Hammett σ values and reduction potentials (R² = 0.94), guiding substituent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.